molecular formula C12H15BCl2O3 B1374278 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1003298-87-0

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B1374278
CAS No.: 1003298-87-0
M. Wt: 289 g/mol
InChI Key: IAVSUBSFIDLDNW-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C12H15BCl2O3 and a molecular weight of 288.97 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a melting point of 117-119°C and a predicted boiling point of 373.2±42.0 °C . Its density is predicted to be 1.24±0.1 g/cm3 . It is a white to almost white solid .

Scientific Research Applications

Synthesis and Structural Studies

A study by Wu et al. (2021) explored the synthesis and structural characterization of compounds closely related to 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. They used spectroscopic techniques (FT-IR, NMR, MS) and X-ray diffraction for structure confirmation. The work emphasized the importance of Density Functional Theory (DFT) calculations for analyzing the spectroscopic data and geometrical parameters of such compounds (Wu, Chen, Chen, & Zhou, 2021).

Crystallography and Conformational Analysis

Another research by Huang et al. (2021) focused on similar boric acid ester intermediates, investigating their structure through FTIR, NMR, mass spectrometry, and X-ray diffraction. Their findings also involved DFT studies to understand the molecular electrostatic potential and frontier molecular orbitals, which are crucial for assessing the physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Luminescent Properties and Polymer Synthesis

Cheon et al. (2005) explored the synthesis of fluorene copolymers containing pendant groups related to this compound. They investigated the photoluminescence (PL) and electroluminescence (EL) properties of these copolymers, which are significant for applications in optoelectronic devices (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).

Catalysis and Oxidation Reactions

Roy and Manassero (2010) studied the application of Cu(ii) complexes, possibly utilizing compounds similar to this compound, as catalysts for the oxidation of cyclohexane and toluene. Their research contributes to understanding the catalytic mechanisms and potential industrial applications of such compounds in chemical transformations (Roy & Manassero, 2010).

Sensing and Detection Technologies

Fu et al. (2016) reported on a study involving the synthesis of a boron ester-based compound for the detection of hydrogen peroxide vapor. This research highlights the potential use of such compounds in the development of sensitive and fast-response sensors for explosive detection and environmental monitoring (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).

Safety and Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVSUBSFIDLDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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